Diisopropylphosphoramidous dichloride
Description
Significance and Research Context in Organophosphorus Chemistry
The primary significance of diisopropylphosphoramidous dichloride lies in its function as a phosphitylating agent. chemicalbook.com This reactivity allows for the introduction of a phosphite (B83602) group into a molecule, a crucial step in the synthesis of many important biological and chemical entities.
One of its most prominent roles is in the synthesis of nucleoside phosphoramidites, which are the fundamental building blocks for the automated solid-phase synthesis of oligonucleotides (short DNA and RNA strands). researchgate.nettwistbioscience.com The phosphoramidite (B1245037) approach, developed in the 1980s, revolutionized molecular biology by enabling the rapid and efficient production of custom DNA sequences. researchgate.net In this method, this compound is reacted with a protected nucleoside to form the corresponding phosphoramidite monomer. This monomer is then used in a cyclic process of deprotection, coupling, capping, and oxidation to build the oligonucleotide chain. researchgate.net The diisopropylamino group is an excellent leaving group in the presence of an azole activator, such as 1H-tetrazole, facilitating the formation of the phosphite triester linkage with high efficiency. twistbioscience.comresearchgate.net
Beyond oligonucleotide synthesis, the compound is a key reagent in the preparation of protected phosphopeptides. chemicalbook.com It is used for the phosphorylation of hydroxy amino acids, which is a critical modification for studying cellular signaling pathways and protein function.
Furthermore, this compound serves as a precursor for the synthesis of various phosphorus-containing ligands. These ligands are instrumental in homogeneous catalysis, particularly in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For example, it can be reacted with benzyl (B1604629) alcohol in the presence of a base like triethylamine (B128534) to synthesize dibenzyl diisopropylphosphoramidite, a useful reagent in its own right. chemicalbook.com
Historical Development of its Role as a Synthetic Reagent
The development of this compound as a key reagent is intrinsically linked to the advancements in synthetic organophosphorus chemistry. Its preparation involves the monoamination of phosphorus trichloride (B1173362) with diisopropylamine (B44863). syntheticpages.org This reaction is typically performed at low temperatures in an inert solvent like dry ether, under a dry argon atmosphere to prevent hydrolysis of the moisture-sensitive product. syntheticpages.org The diisopropylamine hydrochloride byproduct precipitates and is removed by filtration. syntheticpages.org
The widespread adoption of this compound surged with the invention of phosphoramidite chemistry for oligonucleotide synthesis. researchgate.nettwistbioscience.com Before this, methods for synthesizing DNA were more cumbersome and less efficient. The introduction of nucleoside phosphoramidites, derived from reagents like this compound, provided stable, yet reactive monomers that were ideal for automated solid-phase synthesizers. twistbioscience.com The choice of the diisopropylamino group was strategic; it offers a good balance of stability for storage and high reactivity during the coupling step, which proceeds with near-quantitative yields. twistbioscience.com
Over the years, research has continued to refine the use of phosphoramidites and their activators. While 1H-tetrazole was a common activator, others like 5-ethylthio-1H-tetrazole and 4,5-dicyanoimidazole (B129182) have been developed to enhance coupling efficiency, especially for sterically demanding syntheses. researchgate.net The fundamental role of this compound as a precursor to these essential phosphoramidite building blocks has remained a cornerstone of the technology. nih.gov This has cemented its place as an indispensable tool in both academic research and the biotechnology industry for applications ranging from diagnostics and therapeutics to synthetic biology. nih.govsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-dichlorophosphanyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2NP/c1-5(2)9(6(3)4)10(7)8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPVRFOGRCBSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408696 | |
| Record name | Diisopropylphosphoramidous dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921-26-6 | |
| Record name | Diisopropylphosphoramidous dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropylphosphoramidous dichloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Diisopropylphosphoramidous Dichloride
Established Synthetic Routes and Optimizations
The synthesis of diisopropylphosphoramidous dichloride is primarily achieved through the controlled reaction of phosphorus trichloride (B1173362) with diisopropylamine (B44863). Variations in this approach exist to optimize yield and purity.
Monoamination of Phosphorus Trichloride
The most common and established method for synthesizing this compound is the monoamination of phosphorus trichloride with diisopropylamine. syntheticpages.org This reaction involves the nucleophilic attack of the secondary amine on the phosphorus center, leading to the displacement of one chloride atom.
The general reaction is as follows: PCl₃ + 2 (CH₃)₂CHNH → [(CH₃)₂CH]₂NPCl₂ + (CH₃)₂CHNH₂Cl
In a typical procedure, a solution of phosphorus trichloride in a dry, inert solvent like diethyl ether is cooled to a low temperature, often -40°C, under an inert atmosphere such as argon. syntheticpages.org Diisopropylamine is then added dropwise to the stirred solution. syntheticpages.org The use of two equivalents of diisopropylamine is common; one equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride byproduct, forming diisopropylamine hydrochloride. syntheticpages.org This salt precipitates out of the reaction mixture. syntheticpages.org
Alternative Preparative Approaches
While the direct monoamination of phosphorus trichloride is the predominant method, other strategies can be employed. For instance, the reaction of phosphorus trichloride with other secondary amines, such as diethylamine, has been shown to yield similar phosphoramidous dichlorides. syntheticpages.org
Alternative approaches in related phosphorus chemistry include the use of ionic liquids as a reaction medium, which can offer better control over selectivity and provide a means for storing moisture-sensitive products. psu.edu Although not specifically detailed for this compound in the provided information, the reaction of PSCl₃ with diisopropylamine has been studied, revealing a different reaction mechanism where a P(III) intermediate, possibly PCl₃, is generated in situ. nih.gov This suggests the complexity of reactions involving phosphorus halides and amines and hints at potential alternative pathways that could be explored for the synthesis of the target compound.
Reaction Conditions and Yield Optimization Studies
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.
Key parameters that are controlled include:
Temperature: The reaction is typically initiated at a low temperature (-40°C) to control the exothermic reaction and prevent over-amination, which would lead to the formation of bis(diisopropylamino)chlorophosphine. syntheticpages.org The temperature is then allowed to rise to 0°C and maintained overnight. syntheticpages.org
Solvent: A dry, aprotic solvent such as diethyl ether is essential to prevent hydrolysis of the highly moisture-sensitive phosphorus trichloride and the product. syntheticpages.org
Stoichiometry: A 1:2 molar ratio of phosphorus trichloride to diisopropylamine is used to ensure complete monoamination and to sequester the HCl byproduct. syntheticpages.org
Stirring: Vigorous stirring is necessary to maintain a homogeneous reaction mixture and prevent the diisopropylamine hydrochloride precipitate from clogging the system. syntheticpages.org
Following these optimized conditions, a yield of approximately 80% of the distilled product can be achieved. syntheticpages.org
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | Phosphorus trichloride, Diisopropylamine | Primary reagents for the monoamination reaction. syntheticpages.org |
| Solvent | Dry diethyl ether | Inert and prevents hydrolysis of reactants and product. syntheticpages.org |
| Initial Temperature | -40°C | Controls the exothermic reaction and selectivity. syntheticpages.org |
| Final Temperature | 0°C (overnight) | Allows the reaction to proceed to completion. syntheticpages.org |
| Atmosphere | Dry argon | Prevents reaction with atmospheric moisture. syntheticpages.org |
| Stirring | Vigorous | Ensures homogeneity and prevents clogging. syntheticpages.org |
| Work-up | Filtration, Distillation | Separation of the product from byproducts and solvent. syntheticpages.org |
Purity and Scalability Considerations in Laboratory Synthesis
Ensuring the purity of this compound is paramount, as impurities can affect subsequent reactions, particularly in oligonucleotide synthesis.
Purity: The primary impurity is the corresponding hydrochloride salt, which is removed by filtration. syntheticpages.org Any unreacted phosphorus trichloride or excess diisopropylamine, along with the ether solvent, are removed by distillation. syntheticpages.org The final purification step is vacuum distillation, which yields the product as a colorless liquid. syntheticpages.org The purity can be confirmed by spectroscopic methods such as ¹H and ³¹P NMR. syntheticpages.org The product is highly sensitive to moisture and should be stored under an inert atmosphere at low temperatures, where it crystallizes. syntheticpages.org It has been reported to be stable for several years under these conditions with minimal decomposition. syntheticpages.org
Scalability: The described laboratory synthesis can be scaled up, provided that efficient cooling and stirring can be maintained. syntheticpages.org The main challenge in scaling up is managing the heat generated during the addition of diisopropylamine and handling the increasing volume of the diisopropylamine hydrochloride precipitate. syntheticpages.org If clogging becomes an issue, additional dry ether may be required to dilute the reaction mixture. syntheticpages.org The use of a cannula for filtration is a practical method for separating the precipitate in a laboratory setting under an inert atmosphere. syntheticpages.org For larger scales, alternative filtration techniques that maintain an inert environment would be necessary.
Reactivity and Mechanistic Investigations of Diisopropylphosphoramidous Dichloride
Nucleophilic Substitution Reactions at Phosphorus
The core reactivity of diisopropylphosphoramidous dichloride involves the sequential displacement of its two chloride ions by nucleophiles. This process allows for the controlled introduction of various functionalities onto the phosphorus atom, forming the basis of its utility in synthesizing complex molecules. The diisopropylamino group modulates the reactivity of the phosphorus center and often remains in the final product, as seen in the widely used phosphoramidite (B1245037) approach to oligonucleotide synthesis. entegris.comsigmaaldrich.com
Reaction with Alcohols to Form Phosphites/Phosphoramidites
The reaction of this compound with alcohols is a fundamental step in the synthesis of phosphoramidite monomers, which are the building blocks for oligonucleotides. entegris.comnih.gov In a typical procedure, the dichloride is treated with a protected nucleoside (an alcohol) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine. nih.gov The base neutralizes the hydrogen chloride that is liberated during the reaction. The first nucleophilic substitution of a chloride ion by the alcohol's hydroxyl group is rapid. The second chloride can then be displaced by another alcohol or, more commonly in oligonucleotide synthesis, the resulting monochloro intermediate is reacted with a different nucleophile or used to phosphitylate the 5'-hydroxyl group of a growing oligonucleotide chain. sigmaaldrich.comnih.gov
This phosphitylation process is central to solid-phase oligonucleotide synthesis. sigmaaldrich.comoup.com The resulting phosphite (B83602) triester linkage is unstable and is subsequently oxidized to a more stable phosphate (B84403) triester. sigmaaldrich.com The choice of protecting groups on the alcohol and the phosphorus atom is crucial for fine-tuning the efficiency and selectivity of the coupling reaction. entegris.com
Reactions with Amines to Form Phosphoramidates
This compound can react with primary or secondary amines to form phosphorodiamidous chlorides or, upon further substitution, triaminophosphines. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic phosphorus center, displacing a chloride ion. Similar to the reaction with alcohols, a base is typically required to scavenge the HCl produced.
The synthesis of phosphoramidates, which are compounds featuring a phosphorus-nitrogen (P-N) bond, can be achieved through various routes. nih.gov One historical and effective method involves the reaction of a phosphoryl trichloride (B1173362) derivative with an amine. nih.gov In the context of this compound, reacting it with an amine would yield a phosphorodiamidite. Subsequent oxidation of the phosphorus(III) center to phosphorus(V) would generate the final phosphoramidate (B1195095) structure. The reaction conditions must be carefully controlled to prevent side reactions, given the high reactivity of the starting dichloride. syntheticpages.org
Interactions with Other Nucleophiles (e.g., Thiols)
Beyond alcohols and amines, this compound can react with other nucleophiles, such as thiols. The reaction with a thiol (R-SH) would proceed analogously to the reaction with an alcohol, with the sulfur atom acting as the nucleophile to displace a chloride ion, forming a phosphorothioite linkage. These reactions expand the range of phosphorus-containing compounds that can be synthesized from this versatile precursor.
In the broader context of phosphoramidite chemistry, thiol-derived activators like 5-(benzylthio)-1H-tetrazole (BTT) and 5-ethylthio-1H-tetrazole (ETT) are used, highlighting the reactivity of sulfur nucleophiles in phosphorus chemistry. sigmaaldrich.compsu.eduglenresearch.com These reagents function by forming a highly reactive intermediate through displacement of the diisopropylamine (B44863) group from a phosphoramidite, a reaction principle that underscores the susceptibility of phosphorus(III) centers to attack by various nucleophiles, including thiols. psu.edu
Role of Activating Agents in Phosphitylation Reactions
While this compound itself is highly reactive, its derivatives, namely phosphoramidites, require activation to react with the hydroxyl group of a growing oligonucleotide chain. entegris.compsu.edu This activation is a critical step in modern automated DNA and RNA synthesis. sigmaaldrich.comoup.com The activators are typically weakly acidic azoles. psu.edu
Catalytic Mechanisms of Azole Activators (e.g., Tetrazole, 4,5-Dicyanoimidazole)
Azole activators like 1H-tetrazole and 4,5-dicyanoimidazole (B129182) (DCI) play a dual role in the phosphitylation reaction. oup.compsu.edu
1H-Tetrazole : For many years, 1H-tetrazole was the standard activator. oup.com Its mechanism involves two key functions:
Acid Catalysis : Tetrazole first acts as a Brønsted acid, protonating the nitrogen atom of the diisopropylamino group on the phosphoramidite. psu.edunih.gov This protonation converts the amine into a better leaving group. psu.edu
Nucleophilic Catalysis : The tetrazolide anion then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. This forms a highly reactive phosphoro-tetrazolide intermediate. psu.edunih.govresearchgate.net This intermediate is then rapidly attacked by the 5'-hydroxyl group of the nucleoside on the solid support to form the desired phosphite triester linkage. psu.edunih.gov
4,5-Dicyanoimidazole (DCI) : DCI has emerged as a more efficient activator than tetrazole. nih.govresearchgate.netnih.gov It is more acidic than tetrazole, which accelerates the initial protonation step. However, its enhanced effectiveness is also attributed to its superior nucleophilicity. oup.comnih.gov This allows it to displace the diisopropylamine group more rapidly, leading to faster coupling times—often twice as fast as with tetrazole. nih.govnih.gov DCI's high solubility in acetonitrile (B52724) further makes it an ideal activator for automated solid-phase synthesis. glenresearch.comnih.govchemicalbook.com
Comparison of Common Azole Activators
| Activator | Key Features | Mechanism | Reference |
| 1H-Tetrazole | Standard activator for many years. | Acts as both an acid and a nucleophilic catalyst. Forms a reactive phosphoro-tetrazolide intermediate. | oup.compsu.eduoup.com |
| 4,5-Dicyanoimidazole (DCI) | More efficient and faster than tetrazole. Highly soluble in acetonitrile. | Increased acidity and superior nucleophilicity compared to tetrazole, leading to faster coupling. | oup.comnih.govresearchgate.netnih.gov |
| 5-Ethylthio-1H-Tetrazole (ETT) | An acidic catalyst used to activate the phosphoramidite monomer. | Protonates the diisopropylamino group of the incoming phosphoramidite. | sigmaaldrich.com |
Influence of Acid and Nucleophilic Catalysis
The efficiency of the phosphitylation coupling step is a result of a synergistic interplay between acid and nucleophilic catalysis. psu.edunih.gov
Acid Catalysis : The initial protonation of the phosphoramidite's nitrogen atom by the activator is essential. psu.edunih.gov This step weakens the P-N bond, making the diisopropylamine moiety a better leaving group. psu.edu Studies have shown that protonating the nitrogen is more effective for subsequent substitution than protonating the phosphorus atom directly. psu.edu
This dual catalytic mechanism ensures a rapid and high-yielding coupling reaction, which is fundamental to the success of modern automated oligonucleotide synthesis. oup.compsu.edu
Reaction Pathway Analysis: Dissociative, Concerted, and Associative Mechanisms
The substitution of chloride ions on this compound by nucleophiles, such as alcohols or amines, can theoretically proceed through several mechanistic pathways. These pathways are primarily categorized as dissociative, associative, or a concerted (Sɴ2-like) process. The operative mechanism can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. While specific kinetic and computational studies on this compound are not extensively detailed in the reviewed literature, the general principles of phosphorus chemistry allow for an analysis of these potential pathways. scispace.com
Dissociative Mechanism (Sɴ1-like)
A dissociative pathway would involve an initial, rate-limiting cleavage of a phosphorus-chlorine bond to form a highly reactive, two-coordinate phosphinidenium-like cation intermediate, [(i-Pr)₂N]PCl⁺. This cation would then be rapidly captured by the nucleophile.
Step 1 (Slow): [(CH₃)₂CH]₂NPCl₂ → [(CH₃)₂CH]₂NPCl⁺ + Cl⁻
Step 2 (Fast): [(CH₃)₂CH]₂NPCl⁺ + Nu⁻ → [(CH₃)₂CH]₂NPCl(Nu)
This type of mechanism is analogous to Sɴ1 reactions in carbon chemistry. libretexts.org Factors that could favor a dissociative pathway include the use of a poor nucleophile and a solvent capable of stabilizing the resulting cationic intermediate and chloride ion. Steric crowding around the phosphorus center, such as that imposed by the two isopropyl groups, can also favor dissociation. libretexts.org
Associative Mechanism (Addition-Elimination)
In an associative mechanism, the incoming nucleophile first adds to the phosphorus center, forming a transient pentacoordinate (phosphorane) intermediate. This intermediate would then subsequently lose a chloride ion to give the product.
Step 1 (Fast, Reversible): [(CH₃)₂CH]₂NPCl₂ + Nu⁻ ⇌ [((CH₃)₂CH)₂NPCl₂(Nu)]⁻
Step 2 (Slow): [((CH₃)₂CH)₂NPCl₂(Nu)]⁻ → [(CH₃)₂CH]₂NPCl(Nu) + Cl⁻
This pathway is characterized by the formation of a discrete, albeit short-lived, intermediate. rsc.org Such mechanisms are common in phosphoryl transfer reactions and can be influenced by the ability of the phosphorus atom to expand its coordination sphere. scispace.comrsc.org Stronger, more basic nucleophiles tend to favor a stepwise, associative path. scispace.com
Concerted Mechanism (Sɴ2-like)
A concerted mechanism involves a single transition state where the new nucleophile-phosphorus bond is formed simultaneously as the phosphorus-chlorine bond is broken. There is no intermediate formed in this pathway.
One Step: Nu⁻ + [(CH₃)₂CH]₂NPCl₂ → [Nu···P(Cl)···Cl]⁻ → [(CH₃)₂CH]₂NPCl(Nu) + Cl⁻
This mechanism is analogous to an Sɴ2 reaction. rsc.org The reaction proceeds through a trigonal bipyramidal transition state. This pathway is often favored with less basic nucleophiles and good leaving groups. scispace.com In the context of this compound, the chloride ion is an effective leaving group, making a concerted pathway a strong possibility.
The table below summarizes the key features of these potential mechanistic pathways for reactions involving this compound.
| Mechanism Type | Key Feature | Intermediate | Rate Determining Step | Favored By |
| Dissociative | Initial P-Cl bond cleavage | Tricoordinate Cation ([(i-Pr)₂N]PCl⁺) | Formation of the cation | Poor nucleophiles, stabilizing solvents, steric hindrance |
| Associative | Formation of a 5-coordinate species | Pentacoordinate Anion ([((i-Pr)₂N)PCl₂(Nu)]⁻) | Breakdown of the intermediate | Strong nucleophiles |
| Concerted | Single transition state | None | Nucleophilic attack and bond cleavage | Good leaving groups, less basic nucleophiles |
Stability and Decomposition Pathways in Reaction Environments
The utility of this compound in synthesis is intrinsically linked to its stability profile. It is a reactive compound that requires careful handling and storage to prevent decomposition.
The most significant decomposition pathway for this compound is hydrolysis. The compound is extremely sensitive to moisture. nih.govnih.gov The phosphorus-chlorine bonds are readily attacked by water, leading to the formation of phosphoramidous acid derivatives and hydrochloric acid. This reactivity necessitates that all syntheses using this reagent be performed under rigorously dry, inert atmospheres (e.g., argon or nitrogen). nih.gov
In contrast to its high sensitivity to water, the compound is relatively stable towards oxidation by molecular oxygen (O₂). nih.gov However, it is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air, and is also corrosive. sigmaaldrich.com
For long-term storage, this compound must be kept at low temperatures, typically between 2-8°C, under an inert atmosphere. sigmaaldrich.com At these temperatures, the compound crystallizes. nih.gov One study noted that a sample was stored for four years at 4°C with little decomposition observed, although some sublimation did occur. nih.gov
The table below outlines the stability characteristics and necessary storage conditions for this compound.
| Factor | Stability Profile | Decomposition Products (Hypothesized) | Handling/Storage Recommendations | Citations |
| Moisture/Water | Very sensitive; rapid hydrolysis | Diisopropylphosphoramidic acid, HCl | Use under dry, inert atmosphere (Argon/Nitrogen) | nih.govnih.gov |
| Oxygen/Air | Relatively stable to O₂, but pyrophoric | Phosphorus oxides, N-oxides | Handle under inert atmosphere | nih.govsigmaaldrich.com |
| Temperature | Stable at low temperatures; crystallizes | Sublimation observed over long periods | Store at 2-8°C (Refrigerator) | scispace.comnih.gov |
| Physical State | Colorless to light yellow oil/liquid | Not applicable | Not applicable | libretexts.orgnih.govnih.gov |
Advanced Applications in Chemical Synthesis
Oligonucleotide and Nucleic Acid Synthesis
The synthesis of oligonucleotides, or "oligos," is fundamental to various fields, including molecular biology, diagnostics, and therapeutics. Diisopropylphosphoramidous dichloride plays a crucial, albeit often indirect, role by being a precursor to the phosphoramidite (B1245037) monomers used in this process.
The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA. twistbioscience.com This approach involves the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain, which is typically attached to a solid support. umich.eduatdbio.com The elegance of this method lies in the conversion of relatively stable phosphoramidite monomers into highly reactive intermediates. umich.edu
The process can be summarized in a four-step cycle:
Deblocking/Detritylation: Removal of the 5'-hydroxyl protecting group (commonly a dimethoxytrityl, DMT, group) from the support-bound nucleoside. nih.govbiotage.com
Coupling: The newly deprotected 5'-hydroxyl group reacts with an incoming nucleoside phosphoramidite, activated by a weak acid like 1H-tetrazole. umich.edu This forms a phosphite (B83602) triester linkage. The diisopropylamino group on the phosphoramidite is ideal due to the balance it provides between stability during storage and ease of activation. nih.gov
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences (oligonucleotides missing a base). biotage.com
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage, typically using an iodine solution. biotage.com
This cycle is repeated until the desired oligonucleotide sequence is assembled. The high efficiency of each coupling step, often exceeding 99%, allows for the synthesis of oligonucleotides up to 200 base pairs in length. twistbioscience.com
This compound is a key precursor for creating the phosphoramidite building blocks used in oligonucleotide synthesis. nih.gov The synthesis involves the phosphinylation of appropriately protected deoxyribonucleosides or ribonucleosides. nih.govnih.gov
Two common methods for preparing these phosphoramidites are:
Using a phosphordichloridite precursor: This method can be problematic as some phosphordichloridites are unstable. umich.edu
Using a bis(N,N-diisopropylamino)chlorophosphine intermediate: This is often generated in situ from phosphorus trichloride (B1173362) and N,N-diisopropylamine. umich.edu
The general scheme involves reacting the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl), in the presence of a base. researchgate.netbeilstein-journals.org The resulting nucleoside phosphoramidite is then purified and can be used in automated DNA/RNA synthesizers. beilstein-journals.org The 2-cyanoethyl group is a commonly used protecting group for the phosphorus atom. umich.edu For RNA synthesis, the 2'-hydroxyl group of the ribonucleoside must also be protected, often with a tert-butyldimethylsilyl (TBDMS) group. researchgate.netresearchgate.net
Table 1: Key Reagents in Phosphoramidite Synthesis
| Reagent | Function | Reference |
|---|---|---|
| This compound | Precursor to phosphitylating agents | nih.govchemicalbook.com |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) | Common phosphitylating agent | researchgate.netbeilstein-journals.org |
| 1H-Tetrazole | Activator for the coupling reaction | umich.edu |
| Dimethoxytrityl (DMT) chloride | Protects the 5'-hydroxyl group | biotage.com |
| tert-Butyldimethylsilyl (TBDMS) chloride | Protects the 2'-hydroxyl group in ribonucleosides | researchgate.netresearchgate.net |
A significant application of this compound is in the synthesis of cyclic pyrophosphoryl P-amidites (c-PyPA). nih.gov This reagent facilitates the introduction and modification of the three phosphate (B84403) units required for the synthesis of nucleoside triphosphates (NTPs) and their analogs. nih.gov The synthesis of this compound itself is a critical support protocol for this methodology. nih.gov
The c-PyPA methodology, which relies on precursors derived from this compound, is suitable for producing both natural and highly modified NTPs. nih.gov These modifications can include non-hydrolyzable analogs, which are valuable tools for probing biological processes. nih.gov For example, the synthesis of nucleoside 5'-(α-P-thio)triphosphates can be achieved using thiophosphoryl chloride, a derivative of phosphorus oxychloride, followed by the addition of pyrophosphate. nih.gov Another strategy involves the use of methylphosphonic dichloride for the synthesis of 5'-(α-P-methyl)triphosphates. nih.gov
The phosphoramidite chemistry enabled by this compound precursors is predominantly used in solid-phase oligonucleotide synthesis (SPOS). atdbio.combiotage.com In SPOS, the growing oligonucleotide chain is attached to an insoluble solid support, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. atdbio.combiotage.com This method is highly amenable to automation. atdbio.com
While less common, solution-phase oligonucleotide synthesis (LPOS) offers advantages for large-scale production. utupub.fi LPOS utilizes a soluble support, and purification is typically achieved through precipitation. nih.gov Recent advancements have led to one-pot LPOS techniques, streamlining the process of coupling, oxidation, and deprotection. nih.gov The fundamental phosphoramidite chemistry, however, remains the same in both approaches.
Table 2: Comparison of Solid-Phase and Solution-Phase Oligonucleotide Synthesis
| Feature | Solid-Phase Synthesis (SPOS) | Solution-Phase Synthesis (LPOS) | References |
|---|---|---|---|
| Support | Insoluble (e.g., CPG, polystyrene) | Soluble (e.g., PEG) | atdbio.com, nih.gov |
| Purification | Washing of the solid support | Precipitation, extraction, chromatography | atdbio.com, nih.gov |
| Scalability | Well-suited for small to medium scale | Amenable to large-scale industrial manufacture | atdbio.com, utupub.fi |
| Automation | Highly automated | Less commonly automated | atdbio.com, utupub.fi |
The versatility of phosphoramidite chemistry extends to the synthesis of DNA and RNA analogues with modified backbones or bases. nih.gov this compound is a reagent for synthesizing these oligonucleotide analogues. alkalisci.comsigmaaldrich.com For instance, it is used in the preparation of phosphoramidites for incorporating modified nucleosides, such as 2'-deoxy-5-methylisocytidine, into oligonucleotides. researchgate.net Furthermore, this chemistry is employed to synthesize oligonucleotides containing sensitive functional groups, like esters and alkyl chlorides, by using alternative protecting groups that allow for milder deprotection conditions. nih.gov The synthesis of end-capped oligonucleotides, which can feature hydrophobic moieties like terthiophene, also relies on the creation of specific phosphoramidite derivatives. umich.edu
Catalysis and Ligand Design
The design and synthesis of chiral ligands are central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. This compound serves as a key building block in the creation of a variety of phosphine-based ligands that have shown exceptional performance in numerous catalytic transformations.
Precursor for Chiral Phosphoramidite Ligands in Asymmetric Catalysis
This compound is a widely used precursor for the synthesis of chiral phosphoramidite ligands. dicp.ac.cnnih.govsioc-journal.cn These ligands are prized for their modularity, stability, and the high levels of enantioselectivity they can induce in a variety of metal-catalyzed reactions. dicp.ac.cnnih.gov The synthesis typically involves the reaction of this compound with a chiral diol, such as a BINOL (1,1'-bi-2-naphthol) derivative. This reaction forms a cyclic phosphoramidite, where the chirality of the diol is transferred to the ligand framework.
The modular nature of these ligands allows for systematic tuning of their steric and electronic properties by modifying either the diisopropylamino group or the chiral diol backbone. nih.gov This adaptability has led to the development of extensive libraries of phosphoramidite ligands, facilitating the optimization of catalysts for specific asymmetric transformations. nih.gov Chiral phosphine-phosphoramidite ligands, which combine the features of both ligand classes, have also been developed and have shown broad utility in asymmetric reactions. dicp.ac.cn
Application in Palladium-Catalyzed Cross-Coupling Reactions
Ligands derived from this compound have found significant application in palladium-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon and carbon-heteroatom bond formation. nih.govresearchgate.net Two of the most prominent examples are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
In the Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organohalide, phosphoramidite ligands have demonstrated high efficacy. nih.govrsc.org The use of bulky and electron-rich phosphine (B1218219) ligands, a class to which many derivatives of this compound belong, has expanded the scope of this reaction to include less reactive aryl chlorides and sterically hindered substrates. nih.gov
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. youtube.com The development of specialized phosphine ligands has been crucial to the advancement of this reaction. orgsyn.orgwikipedia.org Ligands derived from this compound contribute to the efficiency of the catalytic cycle, enabling the coupling of a wide range of amine and aryl halide substrates under milder conditions. orgsyn.orgsigmaaldrich.com
| Cross-Coupling Reaction | Bond Formed | Key Features with Phosphoramidite Ligands |
| Suzuki-Miyaura Coupling | Carbon-Carbon | Enables use of challenging substrates like aryl chlorides and heteroaryl systems. nih.govrsc.org |
| Buchwald-Hartwig Amination | Carbon-Nitrogen | Allows for the coupling of a broad scope of amines and aryl halides with high efficiency. youtube.comorgsyn.org |
Stabilization of Chiral Palladium Nanoparticles for Asymmetric Transformations
Recent research has explored the use of chiral phosphoramidite ligands, synthesized from precursors like this compound, to stabilize palladium nanoparticles (PdNPs). nih.govacs.org These ligand-stabilized PdNPs act as quasi-homogeneous catalysts, combining the high activity of nanoparticles with the enantioselectivity imparted by the chiral ligand.
In one study, optically pure binaphthyl-based phosphoramidite ligands were used to prepare chiral PdNPs. nih.govacs.org These nanoparticles were characterized by various techniques, including X-ray diffraction and transmission electron microscopy, confirming their structure and the presence of the chiral ligand on their surface. acs.org The resulting chiral PdNPs were successfully employed in the asymmetric Suzuki-Miyaura coupling for the synthesis of sterically hindered biaryl compounds, achieving high yields and excellent enantiomeric excesses (up to >99% ee). nih.govacs.org The chiral environment created by the phosphoramidite ligand on the nanoparticle surface is believed to be responsible for the observed asymmetric induction. nih.govacs.org
Design and Synthesis of Other Phosphine-Based Ligands
The reactivity of this compound extends to the synthesis of a broader range of phosphine-based ligands beyond phosphoramidites. wikipedia.org By reacting it with different nucleophiles, such as Grignard reagents or organolithium compounds, one or both of the chloro substituents can be replaced with other organic groups, leading to the formation of aminophosphines.
These aminophosphine (B1255530) ligands, often bulky and electron-rich, are effective in various palladium-catalyzed cross-coupling reactions. wikipedia.org The diisopropylamino group influences the electronic properties of the phosphorus center, which in turn affects the reactivity of the metal catalyst to which it is coordinated. This allows for the fine-tuning of the ligand's properties for optimal performance in specific catalytic systems. The development of dialkylbiaryl phosphine ligands, for instance, has been a significant advancement in this area, enabling many previously challenging cross-coupling reactions to proceed under mild conditions. nih.govwikipedia.org
Polymer Chemistry
In addition to its role in small molecule synthesis and catalysis, this compound has been investigated as a monomer in the synthesis of phosphorus-containing polymers.
Monomer in Polyphosphonate Synthesis via Interfacial Polycondensation
This compound can be used as a monomer in the synthesis of polyphosphonates through a process called interfacial polycondensation. In this method, the polymerization reaction occurs at the interface between two immiscible liquid phases. Typically, the this compound, dissolved in an organic solvent, is reacted with a diol dissolved in an aqueous alkaline solution.
The resulting polymers, poly(diisopropylaminophosphonate)s, contain a phosphorus-nitrogen bond in the polymer backbone. The properties of these polymers can be tailored by varying the structure of the diol comonomer. This synthetic approach offers a route to novel phosphorus-containing materials with potential applications in areas such as flame retardants, biomaterials, and specialty plastics.
Integration into Sequence-Encoded Digital Polymers
The quest for novel data storage media has led to the development of synthetic informational polymers, where a sequence of monomers encodes digital data, akin to how DNA stores genetic information. A prominent strategy for creating these "digital polymers" involves the synthesis of non-natural polyphosphates using iterative phosphoramidite protocols. sigmaaldrich.com This method is directly analogous to the well-established chemistry used for oligonucleotide synthesis.
The core of this technology relies on phosphoramidite monomers, which are frequently prepared using this compound as a key precursor. In this approach, this compound is first converted into a more stable and selectively reactive phosphoramidite reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This reagent is then used to build the polymer backbone.
The synthesis is typically performed on a solid support and follows a precise, iterative cycle:
Coupling: A phosphoramidite monomer, representing a '0' or '1' bit, is coupled to a free hydroxyl group on the growing polymer chain. nih.gov
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. nih.govnih.gov
Deprotection: A protecting group on the newly added monomer is removed, revealing a new hydroxyl group for the next cycle. nih.gov
This stepwise process allows for the creation of uniform, monodisperse polymers with a precisely defined monomer sequence, effectively writing digital information into the macromolecule's structure. sigmaaldrich.comnih.gov The resulting sequence-encoded polymers can be "read" using techniques like tandem mass spectrometry, which fragments the polymer in a predictable way, revealing the stored information. nih.govrsc.org
| Monomer Type | Digital Representation | Key Feature | Reference |
| 2-cyanoethyl (3-dimethoxytrityloxy-propyl) diisopropylphosphoramidite | 0-bit | Standard building block | sigmaaldrich.com |
| 2-cyanoethyl (3-dimethoxytrityloxy-2,2-dimethyl-propyl) diisopropylphosphoramidite | 1-bit | Structurally distinct building block for binary code | sigmaaldrich.com |
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
This compound is a cornerstone reagent in the synthesis of modified nucleotides and other bioactive molecules, primarily for its ability to introduce phosphorus moieties that can enhance therapeutic efficacy.
Many potential drug candidates, particularly nucleotide analogs, are highly charged molecules that cannot efficiently cross cell membranes. To overcome this, they are often converted into neutral prodrugs. The S-acyl-2-thioethyl (SATE) group is a widely used "pronucleotide" motif where the phosphate is masked as a phosphotriester. nih.gov Once inside a cell, cellular esterases cleave the SATE groups, releasing the active, phosphorylated drug. nih.gov
The synthesis of these SATE-protected phosphates commonly involves a bis-SATE phosphoramidite intermediate. This key intermediate is prepared from the highly reactive this compound. nih.gov The general synthetic route proceeds by reacting the dichloride with S-acetyl-2-thioethanol to form the phosphoramidite reagent. This reagent is then coupled with the hydroxyl group of a substrate (like a sugar or nucleoside) and subsequently oxidized to yield the final bis-SATE-protected phosphotriester. nih.govscispace.com This methodology provides access to a range of cell-permeable bioactive molecules, including phosphorylated monosaccharide derivatives and phospho-amino acids. sigmaaldrich.comnih.gov
The pronucleotide strategy is particularly relevant for anti-HIV nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT) and 3'-fluoro-3'-deoxythymidine (FLT). These drugs require intracellular phosphorylation to become active, a step which can be slow and rate-limiting. Delivering them as membrane-permeant monophosphate mimics can bypass this initial step. rsc.org
This compound has been instrumental in synthesizing novel bis-(cycloSaligenyl) pronucleotides of AZT and FLT. In a key synthetic step, a bidentate scaffold molecule is reacted with this compound. The resulting phosphorus intermediate is then conjugated with the anti-HIV nucleosides (AZT or FLT), and a final oxidation step affords the target diphosphate (B83284) triester products. rsc.org This approach allows for the creation of conjugates that can deliver two molecules of the anti-HIV drug intracellularly, demonstrating the versatility of the dichloride reagent in complex drug design. rsc.org
Beyond specific prodrug applications, this compound is a versatile phosphitylating agent for producing a wide array of biologically important organophosphorus compounds. acs.org Its utility has been demonstrated in the phosphorylation of hydroxy amino acids, such as serine, for the preparation of protected phosphopeptides. sigmaaldrich.comacs.org These phosphopeptides are crucial tools for studying protein phosphorylation and signaling pathways.
Furthermore, the dichloride serves as a precursor for chiral aminophosphines, which are valuable synthons in the stereoselective synthesis of P-chiral compounds. sigmaaldrich.com By reacting the dichloride with chiral amines, it is possible to generate intermediates where the chirality can be transferred to the phosphorus atom, enabling the synthesis of enantiomerically pure phosphonoamino acids and other complex chiral molecules. sigmaaldrich.com
| Application Area | Compound Class Synthesized | Significance | Reference |
| Prodrugs | SATE-protected phosphates | Enhances cell permeability of charged drugs | nih.gov |
| Anti-HIV Therapy | Bis-(cycloSaligenyl) pronucleotides | Delivers nucleoside monophosphates intracellularly | rsc.org |
| Peptide Chemistry | Protected phosphopeptides | Tools for studying protein phosphorylation | acs.org |
| Asymmetric Synthesis | Chiral phosphonoamino acids | Access to enantiomerically pure bioactive compounds | sigmaaldrich.com |
General Organophosphorus Compound Synthesis
This compound is a fundamental building block in general organophosphorus chemistry for the synthesis of phosphonate (B1237965) esters and phosphoramidates. The reactivity of the P-Cl bonds allows for stepwise substitution with nucleophiles.
Reaction with alcohols in the presence of a base leads to the formation of phosphite esters. These P(III) species can then be oxidized to stable P(V) phosphonate esters. This is a common pathway for creating the phosphate backbone in the synthesis of oligonucleotide analogues. nih.gov
Alternatively, reaction with amines or a combination of amines and alcohols allows for the synthesis of phosphoramidates. rsc.org These are compounds characterized by a P-N bond and are found in various pharmaceutically active molecules and agricultural chemicals. rsc.orgeurofinsgenomics.com The synthesis of phosphoramidite reagents, such as those used in DNA synthesis and the applications described above, is a prime example of the controlled formation of phosphoramidates starting from this compound or its parent compound, phosphorus trichloride.
Synthesis of Phosphorotrithioates
The use of this compound for the direct synthesis of phosphorotrithioates is not a prominently documented method in a survey of contemporary chemical literature. While the compound is a versatile phosphitylating agent, alternative synthetic routes are more commonly cited for the creation of phosphorotrithioate structures. Modern methods for forming the characteristic P(S)(SR)₃ core of phosphorotrithioates often involve the direct reaction of elemental white phosphorus with thiols or the use of other phosphorus precursors. rsc.org
Preparation of Diverse Phosphorus-Containing Organic Molecules
This compound is a cornerstone reagent for the synthesis of a diverse range of phosphorus-containing organic molecules, primarily owing to its role as a phosphitylating agent. chemicalbook.com This process involves the reaction of the dichloride with nucleophiles, typically alcohols, to form phosphoramidite intermediates. These intermediates are pivotal in numerous synthetic applications, including the automated synthesis of oligonucleotides and the preparation of phosphopeptides. chemicalbook.com
The synthesis of these molecules begins with the monoamination of phosphorus trichloride with diisopropylamine (B44863), yielding the target dichloride. syntheticpages.org This product is often used immediately due to its high sensitivity to moisture. syntheticpages.org
One of the key applications of this compound is in the preparation of ligands for various metal-catalyzed cross-coupling reactions. The phosphorus center can be tailored by replacing the chlorine atoms with other functional groups, leading to the formation of ligands that are effective in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com These reactions are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The following table summarizes the key applications of this compound in the synthesis of various organophosphorus compounds.
| Type of Molecule | Synthetic Application | Reaction Description | References |
| Phosphopeptides | Phosphitylating Agent | Used for the phosphorylation of hydroxy amino acids to create protected phosphopeptides. | chemicalbook.com |
| Phosphoramidites | Intermediate Synthesis | Reacts with nucleophiles (e.g., alcohols) to form key intermediates for oligonucleotide synthesis. | chemicalbook.com |
| Organophosphorus Ligands | Ligand Synthesis | Serves as a precursor for ligands used in various palladium-catalyzed cross-coupling reactions. | sigmaaldrich.com |
The versatility of this compound allows for the introduction of the diisopropylaminophosphino moiety into a wide range of organic frameworks, facilitating the development of novel compounds with tailored electronic and steric properties for applications in catalysis, materials science, and medicinal chemistry.
Computational Studies and Theoretical Insights
Modeling of Transition States and Intermediates in Phosphitylation
The modeling of transition states and intermediates is a powerful tool for understanding reaction kinetics and mechanisms. For phosphitylation reactions, this would involve mapping the energy landscape of the reaction between diisopropylphosphoramidous dichloride and a hydroxyl-containing substrate. This analysis would identify the structures of transition states and any intermediates, providing insight into the rate-determining steps of the reaction.
Currently, there are no specific published models of the transition states or intermediates for phosphitylation reactions involving this compound. Such studies would be valuable for optimizing reaction conditions and for the rational design of new phosphitylating agents.
Analysis of Electronic Structure and Reactivity Profiles
The electronic structure of a molecule is fundamental to its reactivity. An analysis of the electronic structure of this compound would involve mapping its electron density, identifying the nature of its chemical bonds, and calculating atomic charges. These investigations, often carried out using methods like Natural Bond Orbital (NBO) analysis, can provide insights into the electrophilic and nucleophilic sites of the molecule.
While there are general computational studies on the electronic structure of phosphonyl groups, a specific and detailed analysis of the electronic structure and reactivity profile of this compound is not available in the current body of scientific literature. Such an analysis would clarify the nature of the phosphorus-chlorine and phosphorus-nitrogen bonds and their influence on the compound's reactivity as a phosphitylating agent.
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can aid in the experimental characterization of a molecule. Conformational analysis, on the other hand, seeks to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them.
For this compound, a conformational analysis would explore the rotation around the P-N bond and the orientation of the isopropyl groups. This would provide information on the molecule's flexibility and the relative populations of its different conformers in various environments. However, specific computational studies predicting the spectroscopic properties and detailing the conformational landscape of this compound are not found in the reviewed literature.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation and real-time monitoring of reactions involving diisopropylphosphoramidous dichloride. The synergistic use of ¹H, ¹³C, and ³¹P NMR provides a detailed picture of molecular architecture and reaction progression.
The characterization of this compound and its subsequent reaction products is routinely achieved through a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. Each of these nuclei offers unique insights into the molecular structure.
¹H NMR spectroscopy is instrumental in identifying the proton-containing moieties of the molecule. For this compound, the proton NMR spectrum in deuterated chloroform (CDCl₃) exhibits a heptet at approximately 3.92 ppm, corresponding to the two methine protons of the isopropyl groups, and a doublet at around 1.27 ppm, representing the twelve methyl protons. rsc.org The integration of these signals provides a quantitative measure of the protons in different environments, confirming the presence of the diisopropylamino group.
³¹P NMR spectroscopy is particularly powerful for phosphorus-containing compounds due to the wide chemical shift range and the sensitivity of the phosphorus nucleus to its electronic environment. The ³¹P NMR spectrum of this compound in CDCl₃ shows a characteristic singlet at approximately 170 ppm. rsc.org This chemical shift is indicative of a trivalent phosphorus atom bonded to two chlorine atoms and one nitrogen atom. During a reaction, the transformation of this compound into a phosphoramidite (B1245037), for instance, can be monitored by the disappearance of the signal at 170 ppm and the appearance of new signals in the range of 140-155 ppm, which is characteristic of phosphoramidites. thermofisher.com
The following table summarizes the typical NMR spectral data for this compound:
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | CDCl₃ | 3.92 | heptet | 6.5 | -CH(CH₃)₂ |
| ¹H | CDCl₃ | 1.27 | doublet | 6.8 | -CH(CH ₃)₂ |
| ³¹P | CDCl₃ | 170 | singlet | - | P-Cl₂ |
Data sourced from SyntheticPage 231 (2005). rsc.org
Reaction monitoring using these NMR techniques allows for the observation of the consumption of starting materials and the formation of intermediates and final products in real-time, providing crucial mechanistic insights.
This compound is a precursor to chiral phosphoramidites, which are widely used in the asymmetric synthesis of oligonucleotides and other chiral molecules. The phosphorus center in these phosphoramidites is stereogenic, leading to the formation of diastereomers. Advanced NMR techniques are indispensable for the stereochemical analysis of these products.
Since phosphoramidites exist as a mixture of two diastereomers, their ³¹P NMR spectra often exhibit two distinct signals. thermofisher.comrsc.org The separation and quantification of these diastereomers are crucial as their reactivity and the stereochemistry of the final product can be dependent on the stereoisomer used.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to assign the proton and carbon signals of each diastereomer unambiguously. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, which can help in determining the relative stereochemistry of the molecule. In some cases, chiral solvating agents or lanthanide shift reagents can be used to enhance the separation of signals from the different diastereomers in the NMR spectrum, facilitating their characterization and quantification.
Mass Spectrometry (MS) for Reaction Progress and Product Identification
Mass spectrometry is a vital analytical tool for the analysis of reactions involving this compound, offering high sensitivity and the ability to determine the molecular weight of reactants, intermediates, and products with high accuracy.
High-Resolution Mass Spectrometry (HRMS) provides the determination of the elemental composition of a molecule from its exact mass. This capability is invaluable for confirming the identity of newly synthesized compounds. For derivatives of this compound, HRMS can definitively confirm the successful incorporation of the phosphoramidite moiety by providing a measured mass that is consistent with the calculated theoretical mass to within a few parts per million (ppm).
While specific HRMS data for this compound itself is not detailed in the provided search results, the HRMS analysis of a derivative, N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], showcases the power of this technique. The calculated exact mass for the protonated molecule [M+H]⁺ was 834.3632, and the experimentally found mass was 834.3660, confirming the identity of the product. rsc.org
This compound is a key reagent in the synthesis of oligonucleotides and modified polymers. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are the two most common MS techniques used for the analysis of these large biomolecules.
MALDI-MS is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like oligonucleotides. It provides molecular weight information with high sensitivity. In the context of oligonucleotide synthesis, MALDI-MS is used to verify the molecular weight of the final product, confirming that the correct number of nucleotide units has been incorporated. It can also be used to identify the presence of any failure sequences or other impurities.
ESI-MS is another soft ionization technique that is particularly useful for the analysis of large biomolecules in solution. ESI-MS can generate multiply charged ions, which allows for the analysis of very high molecular weight compounds on mass spectrometers with a limited mass-to-charge ratio range. In polymer and oligonucleotide analysis, ESI-MS is used for accurate molecular weight determination and can be coupled with liquid chromatography (LC-MS) for the separation and analysis of complex mixtures. This is particularly useful for monitoring the progress of a polymerization reaction or for quality control of the final polymer product.
Chromatographic Techniques for Purification and Analysis
Chromatographic techniques are essential for both the purification of this compound and its derivatives, as well as for the analytical assessment of their purity.
The purification of this compound can be achieved by vacuum distillation. rsc.org This technique separates the compound from non-volatile impurities and any remaining starting materials from its synthesis.
For the analysis and purification of the resulting phosphoramidites and their subsequent products like oligonucleotides, various chromatographic methods are employed:
Gas Chromatography (GC): While not typically used for the analysis of the non-volatile phosphoramidite derivatives themselves, GC can be employed for the analysis of the volatile starting materials and byproducts, ensuring their purity before use in synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of phosphoramidites and oligonucleotides. Reversed-phase HPLC is commonly used to assess the purity of phosphoramidites, often revealing the presence of the two diastereomers as distinct peaks. rsc.org It is also the primary method for the purification of synthetic oligonucleotides, separating the full-length product from shorter, failed sequences.
Silica Gel Chromatography: Column chromatography using silica gel is a standard method for the purification of organic compounds. In the context of phosphoramidite synthesis, it is used to purify the protected nucleoside phosphoramidites, removing any unreacted starting materials or byproducts. rsc.org
The choice of chromatographic technique depends on the specific properties of the compound of interest, such as its volatility, polarity, and molecular weight.
Other Analytical Techniques for Material Characterization
Beyond chromatographic techniques, a range of other analytical methods are employed to characterize materials derived from this compound, particularly for applications in nanotechnology and materials science.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. spectroscopyeurope.com In the context of materials synthesized using phosphoramidite chemistry, XPS is particularly useful for characterizing surfaces that have been functionalized with oligonucleotides. For instance, it can be used to confirm the immobilization of thiol-modified oligonucleotides on a gold surface by detecting the presence of phosphorus and nitrogen from the oligonucleotide backbone. researchgate.netresearchgate.net
Transmission Electron Microscopy (TEM): TEM is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. It is an invaluable tool for the characterization of nanoparticles. rsc.org When oligonucleotides synthesized via phosphoramidite chemistry are used to functionalize nanoparticles, TEM can be used to visualize the resulting nanoparticle assemblies. rsc.org For example, TEM has been used to observe the formation of satellite structures where smaller gold nanoparticles functionalized with oligonucleotides are hybridized to a larger central nanoparticle.
Circular Dichroism (CD): Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light. It is a powerful technique for studying the secondary structure and conformation of chiral molecules like DNA and RNA. nih.gov Oligonucleotides synthesized using phosphoramidites, including those with modifications, are frequently analyzed by CD to determine their helical structure (e.g., A-form, B-form, or Z-form) and to study conformational changes upon binding to other molecules or upon changes in environmental conditions. researchgate.netrsc.orgresearchgate.net
Thermogravimetric Analysis (TGA): TGA is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes. This technique can provide information about the thermal stability and composition of materials. biomaterials.orgoup.com The thermal stability of phosphoramidites is a critical parameter for their safe handling and use in oligonucleotide synthesis. entegris.com TGA can be used to study the thermal decomposition of polymers that have been modified with phosphoramidite-derived functionalities. google.com
| Technique | Information Obtained | Application Example |
| X-ray Diffraction (XRD) | 3D atomic and molecular structure of crystalline materials. | Determining the crystal structure of a novel nucleoside phosphoramidate (B1195095) complex. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state. | Confirming the presence of oligonucleotide functionalization layers on gold surfaces. researchgate.net |
| Transmission Electron Microscopy (TEM) | Size, shape, and arrangement of nanoparticles. | Visualizing the self-assembly of DNA-functionalized gold nanoparticles. |
| Circular Dichroism (CD) | Secondary structure and conformation of chiral molecules. | Analyzing the helical structure of modified RNA duplexes. researchgate.net |
| Thermogravimetric Analysis (TGA) | Thermal stability and composition of materials. | Assessing the thermal stability of various phosphoramidites used in oligonucleotide synthesis. entegris.com |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies
While the traditional synthesis of diisopropylphosphoramidous dichloride via the monoamination of phosphorus trichloride (B1173362) with diisopropylamine (B44863) is well-established, future research is focused on developing more efficient, safer, and environmentally benign synthetic routes. syntheticpages.org Current methods often require stringent anhydrous conditions and the handling of moisture-sensitive reagents. syntheticpages.org
Future methodologies may explore:
Flow Chemistry: Continuous flow reactors could offer enhanced control over reaction parameters, such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. This approach can minimize the handling of hazardous intermediates and allow for real-time monitoring and optimization.
Alternative Phosphorylating Agents: Investigation into less hazardous and more readily available starting materials than phosphorus trichloride could simplify synthesis and reduce the environmental impact.
Catalytic Approaches: The development of catalytic methods for the synthesis of this compound could significantly improve atom economy and reduce waste generation, aligning with the principles of green chemistry.
These advancements aim to make the synthesis of this crucial reagent more accessible, cost-effective, and sustainable for both academic and industrial laboratories.
Expansion of Catalytic Applications
This compound serves as a precursor to a wide range of phosphoramidite (B1245037) ligands, which are instrumental in asymmetric catalysis. These ligands are particularly effective in a variety of metal-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis.
Future research in this area is expected to focus on:
Novel Ligand Design: The synthesis of new, structurally diverse phosphoramidite ligands derived from this compound will continue to be a major focus. The goal is to develop ligands that offer higher enantioselectivity, broader substrate scope, and improved catalytic activity for challenging transformations.
Expanding Reaction Scope: While already used in numerous coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig, there is potential to apply these ligands to a wider array of catalytic processes, including C-H activation, metathesis, and polymerization reactions. sigmaaldrich.comsigmaaldrich.com
Mechanistic Studies: Detailed mechanistic investigations into how these phosphoramidite ligands influence the catalytic cycle will provide a deeper understanding of their function. This knowledge will enable the rational design of more efficient and selective catalysts for specific applications.
The table below summarizes some of the key cross-coupling reactions where ligands derived from this compound are employed. sigmaaldrich.comsigmaaldrich.com
| Reaction Type | Description |
| Buchwald-Hartwig Cross Coupling | Formation of carbon-nitrogen and carbon-oxygen bonds. |
| Heck Reaction | Formation of a substituted alkene from an unsaturated halide and an alkene. |
| Hiyama Coupling | Formation of a carbon-carbon bond from an organosilane and an organic halide. |
| Negishi Coupling | Formation of a carbon-carbon bond from an organozinc compound and an organic halide. |
| Sonogashira Coupling | Formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. |
| Stille Coupling | Formation of a carbon-carbon bond using an organotin compound. |
| Suzuki-Miyaura Coupling | Formation of a carbon-carbon bond from an organoboron compound and an organic halide. |
Advancements in Nucleic Acid and Peptide Chemistry
This compound is a cornerstone reagent for the synthesis of oligonucleotide analogues and peptides. alkalisci.comkrackeler.com Its role as a phosphitylating agent is critical for creating the phosphodiester backbone of nucleic acids and for the phosphorylation of amino acids in peptide synthesis. chemicalbook.com
Future advancements are anticipated in the following areas:
Modified Nucleic Acids: Research will continue to leverage this reagent for the creation of novel nucleic acid analogues with enhanced properties, such as increased stability against nucleases, improved binding affinity, and unique functionalities for diagnostic and therapeutic applications.
Phosphopeptide Synthesis: The synthesis of complex phosphopeptides, which are crucial for studying cellular signaling pathways, remains a challenging endeavor. New strategies employing this compound-derived reagents are being developed to improve the efficiency and site-selectivity of phosphorylation. chemicalbook.com
Solid-Phase Synthesis: The integration of novel phosphoramidite building blocks, synthesized from this compound, into automated solid-phase peptide synthesis (SPPS) and oligonucleotide synthesis will enable the rapid and efficient production of complex biomolecules. nih.govgenscript.com
Exploration in Materials Science and Polymer Design
The incorporation of phosphorus-containing moieties into polymers can impart a range of desirable properties, including flame retardancy, thermal stability, and metal-binding capabilities. This compound represents a versatile building block for creating such advanced materials.
Emerging research directions include:
Flame-Retardant Polymers: There is a growing demand for halogen-free flame retardants to replace traditional, more toxic additives. Polymers functionalized with phosphoramidite groups derived from this compound are promising candidates due to their ability to form a protective char layer upon combustion.
Novel Polymer Architectures: The reactivity of this compound allows for its incorporation into various polymer backbones, leading to the creation of new materials with tailored properties. This includes the development of dendrimers, hyperbranched polymers, and copolymers with unique thermal, optical, and mechanical characteristics.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The phosphorus atom in phosphoramidite derivatives can act as a coordination site for metal ions. This opens up possibilities for the design and synthesis of novel coordination polymers and MOFs with potential applications in catalysis, gas storage, and separation.
Integration with Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of chemical processes. youtube.combridgew.edu Future research on this compound and its applications will undoubtedly be guided by these principles.
Key areas of focus will be:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. youtube.com Catalytic syntheses of and with derivatives of this compound are a key aspect of this. nih.gov
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the diisopropylamine moiety or alternative components of the final phosphoramidite ligands. bridgew.edu
Safer Solvents and Reaction Conditions: Minimizing the use of hazardous solvents and developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. youtube.com
Design for Degradation: Creating new materials and chemicals derived from this compound that are designed to break down into benign substances after their intended use, preventing their accumulation in the environment. nih.gov
Interdisciplinary Research with Biological and Biomedical Sciences
The unique chemical properties of this compound and its derivatives position them at the interface of chemistry, biology, and medicine. nih.gov This interdisciplinary approach is expected to drive significant innovation. nih.gov
Future research will likely involve:
Drug Delivery Systems: The development of phosphorus-containing polymers and dendrimers as nanocarriers for the targeted delivery of therapeutic agents. These systems can improve drug solubility, stability, and bioavailability.
Biocompatible Materials: Designing and synthesizing new biocompatible and biodegradable polymers for applications such as tissue engineering scaffolds, medical implants, and controlled-release devices.
Diagnostic Probes: The creation of novel phosphoramidite-based fluorescent probes and contrast agents for use in bioimaging and diagnostics. These tools can help in the early detection and monitoring of diseases.
Prodrug Design: Utilizing phosphoramidate (B1195095) linkages to create prodrugs that can be activated under specific physiological conditions, leading to more targeted and effective therapies with reduced side effects.
The convergence of chemistry with the biological and biomedical sciences, facilitated by versatile reagents like this compound, holds immense promise for addressing some of the most pressing challenges in human health. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
